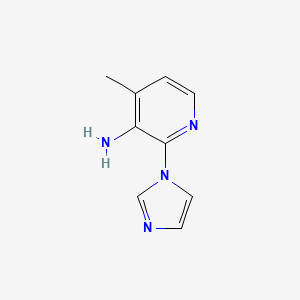

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine

Description

Properties

IUPAC Name |

2-imidazol-1-yl-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFSRNWXMUTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole under reducing conditions to form the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

Reduction: Reduced forms of the nitro group, if present.

Substitution: Substituted imidazole or pyridine derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs share imidazole or pyridine cores with substitutions influencing reactivity and bioactivity. Key examples include:

Key Observations :

- The target compound’s pyridine-imidazole hybrid contrasts with pyrazole-pyridine (e.g., ) or pyrimidine-thienopyrimidine systems (e.g., ).

Physicochemical Properties

Data on melting points, solubility, and stability highlight functional differences:

Key Observations :

Key Observations :

Key Observations :

- The target compound’s discontinued status may reflect inferior efficacy or selectivity compared to advanced analogs (e.g., ).

Biological Activity

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both imidazole and pyridine rings, which contribute to its unique chemical properties and biological interactions. Research has indicated its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent, among other applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4, and it features a pyridine ring substituted with an imidazole moiety. This structural configuration allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 174.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Pseudomonas aeruginosa | 4.0 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have indicated that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in 2020, the compound was tested against human cancer cell lines, revealing an IC50 value of approximately 10 µM against breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis in these cells, suggesting a potential therapeutic application in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways, while the pyridine ring participates in hydrogen bonding and π-π interactions.

Enzyme Inhibition Studies

Research indicates that this compound may serve as an effective enzyme inhibitor. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by aberrant signaling.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Protein Kinase A | 5.0 |

| Cyclin-dependent Kinase 2 | 12.0 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine?

- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between imidazole and pyridine derivatives. For example:

- Step 1 : Alkylation of imidazole using 3-amino-4-methylpyridine under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the pyridylamine moiety .

- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization using NMR and LCMS to confirm purity and structure .

- Key Considerations : Reaction temperature and solvent polarity significantly impact yield. Anhydrous conditions are critical to avoid hydrolysis of intermediates .

Q. How is the compound characterized structurally and chemically post-synthesis?

- Answer : A combination of analytical techniques is used:

- NMR Spectroscopy : H and C NMR identify proton and carbon environments, with imidazole protons typically resonating at δ 7.2–8.5 ppm and pyridine protons at δ 6.5–7.8 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?

- Answer : The compound may exhibit tautomerism between imidazole and pyridine nitrogen protonation states. SHELXL (for refinement) and ORTEP-3 (for visualization) are used to:

- Determine hydrogen bonding networks and proton localization via electron density maps .

- Compare experimental bond lengths (e.g., N–H vs. C–N) with computational models (DFT calculations) .

Q. What strategies address contradictions between spectroscopic data and computational predictions for this compound?

- Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts. Discrepancies may arise from solvent effects or dynamic processes .

- Dynamic NMR Studies : Variable-temperature NMR can detect slow-exchange processes (e.g., ring puckering) that distort spectral assignments .

- Crystallographic Validation : Use X-ray structures to anchor computational models, ensuring geometric accuracy .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Answer :

- Modification Sites : Vary substituents on the imidazole (e.g., methyl vs. ethyl) and pyridine (e.g., halogenation) to assess effects on target binding .

- Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors .

- Case Study : A related pyrazole-imidazole hybrid showed enhanced kinase inhibition after fluorination at the pyridine ring, attributed to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.